Product packaging for Lambast(Cat. No.:CAS No. 845-52-3)

Lambast

Cat. No.: B1674339
CAS No.: 845-52-3
M. Wt: 301.41 g/mol
InChI Key: FBMDQVBGIYSDTI-UHFFFAOYSA-N
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Description

Contextualization of s-Triazine Chemistry in Contemporary Academic Research

Contemporary academic research heavily features s-triazine chemistry due to the diverse applications of its derivatives. These compounds are explored for their potential in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, the s-triazine core serves as a privileged structure for drug discovery, enabling the design of molecules with a broad spectrum of biological activities, such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govmdpi.comexplorationpub.comresearchgate.netmdpi.comglobalscitechocean.comrsc.org The structural versatility of the s-triazine ring allows for facile functionalization at its carbon atoms, enabling the synthesis of diverse derivatives with tailored properties. nih.govexplorationpub.comrsc.org This tractability makes s-triazines ideal candidates for scaffold-based drug design strategies aimed at developing inhibitors, receptor antagonists, and enzyme modulators. explorationpub.com Beyond pharmaceuticals, s-triazine derivatives are also investigated as organic reagents, components in supramolecular assemblies, and materials with interesting photophysical properties. researchgate.netresearchgate.netsioc-journal.cn The ongoing advancements in synthetic methodologies and computational modeling further underscore the expanding role of s-triazines in driving innovation in therapeutic design and material science. explorationpub.com

Historical Trajectories in the Study of s-Triazine Compounds

The study of s-triazine compounds has a history dating back to the 19th century. Cyanuric acid, a related s-triazine compound, was synthesized as early as 1820. nih.gov Early research into s-triazines also involved the independent synthesis of s-heptazine derivatives in the 1830s. at.ua However, the correct structural understanding of some of these early compounds took time to establish. at.ua The significance of s-triazines grew considerably with the development of compounds like melamine (B1676169) and cyanuric chloride, which became important industrial chemicals. globalscitechocean.comnih.gov The commercial launch of simazine (B1681756) in 1958 marked a significant point in the history of s-triazines, introducing them as herbicides and leading to extensive research into their environmental fate and degradation. unl.eduresearchgate.net For decades, s-triazine herbicides were primarily understood to dissipate through non-biological chemical hydrolysis or biologically mediated N-dealkylation reactions. unl.edu However, more recent research has elucidated novel catabolic pathways and the genes responsible for s-triazine mineralization in bacteria, demonstrating a more complex biological degradation than previously assumed. unl.edu The historical trajectory reveals a shift from initial synthesis and structural elucidation to exploring diverse applications, driven by both industrial needs and a growing understanding of their chemical and biological interactions.

Formal Chemical Nomenclature of Lambast (2-N,4-N-bis(3-methoxypropyl)-6-methylsulfanyl-1,3,5-triazine-2,4-diamine)

The chemical compound "this compound" is formally known by its IUPAC nomenclature as 2-N,4-N-bis(3-methoxypropyl)-6-methylsulfanyl-1,3,5-triazine-2,4-diamine. This name precisely describes the chemical structure of the compound based on the s-triazine core. The "1,3,5-triazine" part indicates the central heterocyclic ring with nitrogen atoms at positions 1, 3, and 5. The substituents are detailed as follows:

"2,4-diamine" signifies the presence of two amino groups attached to the triazine ring at positions 2 and 4.

"2-N,4-N-bis(3-methoxypropyl)" specifies that the hydrogen atoms on the nitrogen atoms of the amino groups at positions 2 and 4 are substituted with two identical (bis) 3-methoxypropyl chains.

"6-methylsulfanyl" indicates a methylthio group (-SCH₃) attached to the triazine ring at position 6.

This systematic nomenclature provides an unambiguous identification of the compound's structure, which is essential for accurate communication and study in chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23N5O2S B1674339 Lambast CAS No. 845-52-3

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

IN GENERAL, TRIAZINE HERBICIDES POSSESS A BROAD SPECTRUM OF ACTIVITY ACROSS A WIDE RANGE OF WEEDS AMONG BOTH THE GRASS & NONGRASS ANNUAL & PERENNIAL SPECIES. THEY MAY EXERT ACTIVITY VIA EITHER FOLIAR UPTAKE OR SOIL APPLICATION OR BOTH. BROADER ACTIVITY APPEARS TO OCCUR VIA SOIL UPTAKE, WHILE THE FOLIAR ACTIVE CMPD ... TEND TO BE LIMITED IN THEIR ACTIVITY TO THE SIMPLE ANNUALS OR MERELY TO FOLIAGE KILL OF PERENNIALS. ... THE MODE OF ACTION ... APPEARS TO BE RELATED TO THEIR EXTREMELY EFFECTIVE INHIBITION OF PHOTOSYNTHESIS BY BLOCKING THE HILL REACTION STEP, WHICH IS PROBABLY THEIR PRIMARY MECHANISM OF ACTION. /TRIAZINES/
... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /S-triazines/
Simazine, as well as other triazines, appears to act on metabolism of plant hormones, particularly plant growth regulation hormones. This conclusion results from studies in which triazines (including simazine), when applied at low rates, resulted in more vigorous and healthy plants than controls, yet at higher rates of application, resulted in growth inhibition. /Simazine & other triazines/
SINCE CHLOROSIS IS THE FIRST SIGN OF THE EFFECT OF TRIAZINES ON PLANTS, INTERFERENCE WITH CARBON DIOXIDE ASSIMILATION & SUGAR FORMATION CAN BE EXPECTED. STUDIES SHOWING THAT HILL REACTION IS INHIBITED CONFIRMED THIS. /TRIAZINES/

CAS No.

845-52-3

Molecular Formula

C12H23N5O2S

Molecular Weight

301.41 g/mol

IUPAC Name

2-N,4-N-bis(3-methoxypropyl)-6-methylsulfanyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C12H23N5O2S/c1-18-8-4-6-13-10-15-11(14-7-5-9-19-2)17-12(16-10)20-3/h4-9H2,1-3H3,(H2,13,14,15,16,17)

InChI Key

FBMDQVBGIYSDTI-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=NC(=NC(=N1)SC)NCCCOC

Appearance

Solid powder

Color/Form

CRYSTALS
WHITE SOLID

melting_point

55-59 °C

Other CAS No.

845-52-3

physical_description

White solid;  [HSDB]

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

INSOL IN WATER;  VERY SOL IN ACETONE & BENZENE;  SLIGHTLY SOL IN ETHANOL

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lambast;  MPMT;  CP 17029;  CP-17029;  CP17029;  HSDB 1520;  EPA Pesticide Chemical Code 082701; 

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for S Triazine Compounds

Established Synthetic Pathways for the s-Triazine Ring System

Various established methods exist for the construction of the s-triazine nucleus. One common approach involves the cyclotrimerization of nitriles, although this often requires harsh reaction conditions and may yield only moderate yields rsc.orgchim.it. Lewis acid catalysis can be employed to facilitate the cyclization of nitriles to yield substituted symmetrical triazines rsc.org. Another significant route utilizes the highly reactive compound cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a key precursor nih.govontosight.aimdpi.commdpi.com. Cyanuric chloride, a trimer of cyanogen (B1215507) chloride, contains three reactive chlorine atoms that can be sequentially substituted by various nucleophiles nih.govontosight.aiwikipedia.org.

Other synthetic strategies include reactions of amidines with reagents like phosgene (B1210022) gas or diones rsc.org. Cycloaddition reactions involving dicyandiamide (B1669379) and nitriles are also reported to yield substituted s-triazines rsc.org. Industrially, s-triazine derivatives can be synthesized starting from hydrogen cyanide rsc.orgresearchgate.net.

Targeted Synthesis of Lambast and its Structurally Related Analogs

The synthesis of specific s-triazine derivatives like this compound (2-N,4-N-bis(3-methoxypropyl)-6-methylsulfanyl-1,3,5-triazine-2,4-diamine) typically involves the functionalization of a pre-formed s-triazine ring, often starting from cyanuric chloride. The structure of this compound suggests a synthesis involving the sequential or simultaneous introduction of two (3-methoxypropyl)amino groups and one methylthio group onto the s-triazine core.

Based on the general reactivity of cyanuric chloride, nucleophilic substitution reactions are the likely pathway for synthesizing this compound. The chlorine atoms on the triazine ring exhibit differential reactivity, allowing for controlled substitution. The first chlorine atom is typically replaced at lower temperatures (around 0-5 °C), the second at room temperature, and the third often requires heating nih.govmdpi.com. Therefore, a possible synthetic route to this compound could involve the reaction of cyanuric chloride with 3-methoxypropylamine (B165612) and an appropriate methylthiolating agent, potentially in a step-wise manner to control the substitution pattern.

While specific detailed research findings solely focused on the synthesis of this compound were not extensively available in the search results, the general methodologies for synthesizing di- and trisubstituted s-triazines from cyanuric chloride provide a strong framework for understanding its preparation nih.govmdpi.com. The introduction of amine and thiol functionalities onto the triazine ring via nucleophilic substitution is a well-established chemical transformation.

Structurally related analogs of this compound would involve variations in the substituents at the 2, 4, and 6 positions of the s-triazine ring. This could include changing the alkyl chain length or incorporating different functional groups in place of the methoxy (B1213986) or methylthio moieties. The synthesis of such analogs would similarly rely on the controlled nucleophilic substitution of a halogenated triazine precursor like cyanuric chloride with the desired amines, alcohols, thiols, or other nucleophiles.

Exploration of Novel Derivatization Approaches for Functionalized s-Triazines

Beyond the classic nucleophilic substitution of cyanuric chloride, researchers are exploring novel approaches to synthesize functionalized s-triazines with diverse properties. One area of interest is the development of one-pot synthesis methods, which offer advantages in terms of efficiency and reduced waste researchgate.neteurekaselect.com. These methods often involve the direct cyclization of various precursors, such as amidines, nitriles, and other nitrogen-containing compounds, under specific reaction conditions rsc.orgresearchgate.netorganic-chemistry.org.

Another approach involves the use of catalytic methods to facilitate the formation of the s-triazine ring or the introduction of specific functional groups mdpi.comrsc.org. Metal catalysis, such as copper-catalyzed cyclization reactions, has shown promise in the synthesis of substituted 1,3,5-triazines mdpi.comresearchgate.netresearchgate.net.

Furthermore, derivatization strategies are being developed to introduce complex structures or link s-triazine to other pharmacophores, creating hybrid molecules with enhanced biological activities rsc.orgmdpi.com. This can involve coupling reactions, formation of covalent linkages, or the use of the triazine core as a scaffold for presenting multiple functional groups nih.govnih.gov. For example, s-triazine has been used as a scaffold to create conjugates with genistein, showing remarkable action against cancer cell lines rsc.org.

Innovations in Catalytic and Green Chemistry for s-Triazine Synthesis

The field of s-triazine synthesis is increasingly focusing on the development of catalytic and green chemistry approaches to improve sustainability and efficiency. Microwave irradiation has emerged as an efficient method for the preparation of s-triazines, often leading to shorter reaction times and higher yields under solvent-free conditions chim.itresearchgate.netrsc.org. This "green" approach minimizes the use of organic solvents and reduces energy consumption chim.itmdpi.comresearchgate.netrsc.org.

The use of catalysts, including metal catalysts and organocatalysts, is being explored to enable more selective and efficient s-triazine synthesis under milder conditions mdpi.comrsc.orgresearchgate.net. For instance, copper-catalyzed reactions have been developed for the cyclization of amidines and the synthesis of substituted triazines mdpi.comresearchgate.netresearchgate.net. Supported catalysts, such as Cu(I) supported on cation-exchanger resins, are also being investigated for their potential in s-triazine synthesis mdpi.com.

Green chemistry principles are also being applied to the workup and purification procedures, aiming to reduce waste generation and the use of hazardous substances mdpi.comresearchgate.net. The development of atom-efficient processes and the use of environmentally benign solvents or solvent-free conditions are key aspects of green s-triazine synthesis chim.itresearchgate.netresearchgate.net. Ultrasound-assisted methods are another green chemistry technique being explored, enabling efficient synthesis in aqueous media with minimal organic solvents mdpi.com.

Research findings highlight the successful application of microwave-assisted synthesis for preparing 2,4-diamino-1,3,5-triazines from dicyandiamide and nitriles, demonstrating reduced solvent usage, shorter reaction times, and simplified procedures researchgate.netrsc.org.

Molecular and Biochemical Mechanisms of Action for S Triazine Compounds

Enzymatic Hydrolysis Pathways of s-Triazines (e.g., Atrazine (B1667683) Chlorohydrolase)

The microbial metabolism of chlorinated s-triazines like atrazine is often initiated by enzymatic hydrolysis. nih.gov This process is catalyzed by enzymes belonging to the amidohydrolase superfamily, which sequentially remove substituents from the s-triazine ring. mdpi.comresearchgate.net

A key enzyme in this pathway is Atrazine Chlorohydrolase, commonly referred to as AtzA or TriA. nih.govnih.gov AtzA catalyzes the hydrolytic dechlorination of atrazine, replacing the chlorine atom with a hydroxyl group to form hydroxyatrazine. nih.gov This initial step is critical as it detoxifies the compound and prepares it for further degradation. While AtzA is highly specific for chlorinated s-triazines like atrazine, it is unreactive with dealkylated metabolites such as 2-chloro-4,6-diamino-s-triazine (CAAT). nih.govnih.gov Conversely, the enzyme melamine (B1676169) deaminase (TriA), which is 98% identical to AtzA, can deaminate CAAT but has different substrate specificity. nih.gov

Following the initial hydrolysis by AtzA, subsequent enzymes like AtzB (hydroxyatrazine ethylaminohydrolase) and AtzC (N-isopropylammelide isopropylaminohydrolase) continue the degradation cascade. nih.govnih.gov AtzB removes an ethylamino group from hydroxyatrazine, and AtzC removes an isopropylamino group, ultimately yielding cyanuric acid. nih.gov This intermediate, cyanuric acid, is then further metabolized into ammonia (B1221849) and carbon dioxide. mdpi.comresearchgate.net Interestingly, AtzB has also been shown to catalyze a dechlorination reaction on certain metabolites, a function not previously attributed to it. nih.govresearchgate.net

Microbial Metabolism and Catabolism of s-Triazine Herbicides

Microbial metabolism is the primary route for the complete degradation of s-triazine herbicides in the environment. mdpi.com For decades, it was thought that bacterial breakdown of atrazine occurred mainly via N-dealkylation without cleavage of the triazine ring. mdpi.com However, since the mid-1990s, numerous microbial strains have been identified that can completely mineralize s-triazines through a series of hydrolytic reactions. mdpi.comnih.gov Bacteria such as Pseudomonas sp. strain ADP and various Arthrobacter species are model organisms for studying these catabolic pathways. anu.edu.aunih.gov

The process funnels various s-triazine compounds toward the central intermediate, cyanuric acid, which is then cleaved and mineralized. researchgate.netmdpi.com This metabolic capability allows certain soil bacteria to use these synthetic herbicides as a sole source of nitrogen for growth. researchgate.net

The enzymatic pathways for s-triazine degradation are encoded by specific sets of genes. nih.gov The most well-characterized gene cluster is atzABCDEF. nih.gov

The atzABC genes encode the upper pathway enzymes that convert atrazine to cyanuric acid. nih.govnih.gov

atzA encodes Atrazine Chlorohydrolase.

atzB encodes Hydroxyatrazine Ethylaminohydrolase.

atzC encodes N-Isopropylammelide Isopropylaminohydrolase.

The atzDEF genes encode the lower pathway enzymes responsible for the cleavage and mineralization of the cyanuric acid ring. mdpi.com

atzD (or trzD) encodes Cyanuric Acid Amidohydrolase, which converts cyanuric acid to biuret (B89757). mdpi.comnih.gov

atzE encodes Biuret Hydrolase.

atzF encodes Allophanate (B1242929) Hydrolase.

An alternative initiating gene, trzN , has also been identified. nih.gov It encodes an enzyme with a broader substrate range than AtzA, capable of acting on atrazine as well as other s-triazine herbicides like ametryn (B1665967) and prometryn. nih.gov The trzN gene is often found in highly efficient degrading bacteria like Arthrobacter aurescens TC1. nih.govpjoes.com The subsequent steps in the pathway are typically carried out by the products of atzB and atzC. pjoes.com Some bacteria possess the trzD and trzF genes for the lower part of the degradation pathway. mdpi.com

Table 1: Key Genes in s-Triazine Catabolism

Gene Enzyme Function Pathway Stage
atzA Atrazine Chlorohydrolase Hydrolytic dechlorination of atrazine to hydroxyatrazine. Upper
trzN Triazine Hydrolase Hydrolytic dechlorination/deamination of various s-triazines. Upper
atzB Hydroxyatrazine Ethylaminohydrolase Removes the ethylamino group from hydroxyatrazine. Upper
atzC N-Isopropylammelide Isopropylaminohydrolase Removes the isopropylamino group to yield cyanuric acid. Upper
atzD/trzD Cyanuric Acid Amidohydrolase Opens the s-triazine ring, converting cyanuric acid to biuret. Lower
atzE Biuret Hydrolase Hydrolyzes biuret to allophanate. Lower
atzF Allophanate Hydrolase Hydrolyzes allophanate to ammonia and carbon dioxide. Lower

The genes responsible for s-triazine degradation are frequently located on large, self-transmissible catabolic plasmids. nih.govresearchgate.net For example, in Pseudomonas sp. strain ADP, the atzABC genes are located on a 96-kb plasmid named pADP-1. nih.gov This plasmid can be transferred between different bacteria, such as from Pseudomonas to E. coli, providing a mechanism for the rapid dissemination of atrazine degradation capabilities within microbial communities. nih.govresearchgate.net

These catabolic genes are often flanked by insertion sequence (IS) elements, which suggests that mobile gene cassettes have facilitated the assembly and transfer of these degradation pathways among diverse bacterial genera. nih.govresearchgate.net The plasmid-mediated horizontal gene transfer is considered a primary reason for the recent and global emergence of bacteria capable of degrading these synthetic compounds. nih.govmdpi.com

Molecular Interactions with Biological Macromolecules (e.g., DNA Binding Affinity of s-Triazine Hybrids)

While the herbicidal action of s-triazines involves targeting photosynthesis in plants, their derivatives and hybrids can interact with other biological macromolecules, including DNA. Research into novel s-triazine hybrids has revealed their potential to bind to DNA, a mechanism often exploited in the development of anticancer agents. nih.govrsc.org

Studies on novel s-triazine-isatin hybrids, for instance, have demonstrated a strong affinity for salmon sperm DNA. nih.govrsc.org These interactions typically occur through groove-binding modes, where the molecule fits into the minor or major grooves of the DNA double helix. nih.govrsc.org The binding is non-covalent, involving hydrophobic interactions and hydrogen bonding. nih.govresearchgate.net The strength of this binding is quantified by the binding constant (Kb), with values for some hybrids reaching up to 9.51 × 10^5 M^-1, indicating a very strong and spontaneous binding process. nih.govrsc.org Molecular docking studies support these experimental findings, showing significant binding affinity within the AT-rich regions of DNA grooves. nih.govresearchgate.net The ability of the s-triazine scaffold to participate in these interactions highlights its versatility as a core structure for designing molecules that target DNA. nih.gov

Table 2: DNA Binding Properties of an Exemplary s-Triazine-Isatin Hybrid (Compound 7f)

Parameter Value Significance
Binding Constant (Kb) 9.51 x 10^5 M^-1 Indicates very high binding affinity to DNA. nih.govrsc.org
Gibbs Free Energy (ΔG) -34.1 kJ mol^-1 Shows the binding process is spontaneous. nih.govrsc.org
Molecular Docking Score -10.3 kcal mol^-1 Predicts strong, favorable binding interaction. nih.govresearchgate.net
Binding Mode Minor Groove Binding Specific non-covalent interaction with DNA structure. rsc.org

Elucidation of Structure-Activity Relationships (SAR) Governing s-Triazine-Derived Biological Activities

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of s-triazine derivatives influences their biological effects, from antimicrobial to anticancer activity. rmit.edu.vnmdpi.comnih.gov The s-triazine ring is a versatile scaffold, and modifications to the substituent groups at its three carbon positions can dramatically alter its biological properties. mdpi.com

For example, in the context of developing antimicrobial agents, SAR studies have shown that the introduction of different electron-donating or electron-withdrawing groups plays a key role in the compound's efficacy. rmit.edu.vn Similarly, for anticancer applications, SAR analyses of 1,3,5-triazine (B166579) derivatives have identified specific side chains that enhance inhibitory activity against targets like epidermal growth factor receptor (EGFR) or Bruton's tyrosine kinase (BTK). mdpi.com The addition of more hydrophobic side chains, for instance, can improve selectivity for a target enzyme. mdpi.com By systematically altering the substituents—such as by adding aminoquinoline, pyrazole, or dihydropyrimidine (B8664642) moieties—researchers can fine-tune the biological activity, leading to the development of more potent and selective therapeutic agents. nih.gov

Environmental Dynamics and Biotransformation of S Triazine Compounds

Environmental Persistence and Dissipation Pathways of s-Triazines in Diverse Ecosystems

s-Triazine herbicides are known for their relatively high persistence in the environment, exhibiting long half-lives in soil and water. mdpi.comresearchgate.net This persistence contributes to their frequent detection as residues in food commodities and water sources. mdpi.comresearchgate.net Dissipation of s-triazines in the environment occurs through a combination of abiotic and biotic processes. Abiotic pathways include chemical hydrolysis and photolysis, although biotic degradation by microorganisms is often considered the primary mechanism for their removal and mineralization, particularly in soil. researchgate.netresearchgate.netresearchgate.net

Historically, s-triazine dissipation in soil was primarily attributed to non-biological chemical hydrolysis or biologically mediated N-dealkylation reactions. unl.edu However, more recent research has revealed novel catabolic pathways that enable the rapid detoxification and even mineralization of s-triazines by microbial communities. unl.edu Despite these advancements, the persistence of s-triazines remains a concern, with residues of compounds like atrazine (B1667683) still detected in groundwater, surface water, and soil years after their use has been discontinued (B1498344) in some regions. teamchem.conih.gov

Adsorption, Leaching, and Transport Phenomena of s-Triazines in Soil and Aquatic Matrices

The mobility of s-triazines in soil and their potential to contaminate aquatic systems are significantly influenced by adsorption, leaching, and transport phenomena. s-Triazines can enter aquatic systems through leaching or underground surface runoff. nih.gov Studies have shown that over 70% of s-triazine residues can enter the aquatic system via these routes. nih.gov

Adsorption of s-triazines to soil particles is a key factor affecting their mobility. Factors such as soil organic matter content, clay content, and pH influence the extent of adsorption. caws.org.nzmdpi.comup.ac.za Higher organic matter content has been reported to be the primary adsorbing surface in soil, and a longer half-life for simazine (B1681756) and atrazine has been observed in soils with high organic matter content. caws.org.nz Conversely, coarse-textured soils low in organic matter and clay are particularly susceptible to s-triazine leaching due to limited sorption capacity. up.ac.za

Leaching studies in soil columns have demonstrated varying degrees of mobility among different s-triazines. For example, atrazine has been shown to leach to greater depths compared to prometryne and propazine (B92685) in certain soil types. tdl.orgresearchgate.net The leaching distance of atrazine and terbuthylazine (B1195847) in different soils has been found to correlate significantly with organic matter content and, to a lesser extent, soil pH. tandfonline.com

The transport of s-triazines can also be influenced by the presence of dissolved organic material (DOM) in treated effluents used for irrigation, although complexation with effluent DOM is less likely for moderately polar triazines. purdue.edu However, effluent-induced changes in soil-solution pH and pore-water velocity can potentially enhance transport. purdue.edu

Bioremediation Strategies for s-Triazine Contamination in Environmental Systems

Bioremediation, utilizing biological processes to remove or neutralize contaminants, is considered an effective, low-cost, and eco-friendly approach for addressing s-triazine contamination in environmental systems. researchgate.netresearchgate.netnih.gov This can involve the use of indigenous microbial communities, enzymatic approaches, or phytoremediation. mdpi.comresearchgate.netnih.gov

Role of Indigenous Microbial Communities in s-Triazine Biotransformation

Indigenous microbial communities play a crucial role in the biotransformation and degradation of s-triazines in contaminated environments. unl.edunih.govnih.gov Numerous microbial species capable of efficiently degrading s-triazine herbicides have been isolated and studied. mdpi.com These microbes can degrade toxic compounds into less toxic substances, sometimes utilizing them as a carbon and energy source through co-metabolism. mdpi.com

Bacterial metabolism of s-triazines often involves enzymatic, hydrolytic displacement of substituents from the s-triazine ring. nih.govresearchgate.net This process can lead to the formation of intermediates like cyanuric acid, which can be further metabolized to ammonia (B1221849) and carbon dioxide. mdpi.comresearchgate.netresearchgate.net Specific bacterial strains, such as Arthrobacter sp., Pseudomonas stutzeri, Leucobacter triazinivorans, and Nocardioides sp., have demonstrated significant s-triazine degrading abilities. mdpi.com While atrazine degrading genes are widely distributed among bacteria, complete mineralization often requires the action of microbial consortia rather than individual species. researchgate.net

Enzymatic Approaches for s-Triazine Bioremediation

Enzymes produced by microorganisms are key players in the biodegradation of s-triazines. nih.gov The hydrolytic degradation of substituents on the s-triazine ring is catalyzed by enzymes from the amidohydrolase superfamily. mdpi.comresearchgate.netresearchgate.net Enzymes like triazine hydrolase (TrzN) or atrazine chlorohydrolase (AtzA) catalyze the initial hydrolysis of s-triazines to their hydroxylated analogues. mdpi.com Subsequent steps in the degradation pathway involve enzymes such as AtzB and AtzC, which catalyze hydrolytic deamination reactions, and AtzD, AtzE, and AtzF, which are involved in the further degradation of cyanuric acid to ammonia and carbon dioxide. mdpi.comnih.gov Enzymatic approaches, including the use of microbial-free enzymes, have shown efficiency in degrading s-triazine herbicides in laboratory and field trials. mdpi.comresearchgate.netnih.gov

Phytoremediation Potential of s-Triazine Herbicides

Phytoremediation, the use of plants to remove or detoxify contaminants, is another strategy for remediating s-triazine-contaminated sites. mdpi.comresearchgate.netnih.gov Plants can potentially degrade pesticides, including s-triazine herbicides, in contaminated soil and water. nih.gov This can occur through direct uptake and metabolism within plant tissues, transpiration of volatile compounds, or the release of root exudates that stimulate microbial degradation in the rhizosphere. nih.gov Some plant species have been identified that can effectively remediate s-triazine residues. nih.gov For instance, Canna indica has shown the ability to remove prometryn, and certain grass species like tall fescue (Festuca arundinacea) and orchard grass (Dactylis glomerata) have been tested for terbuthylazine remediation. mdpi.com Phytoremediation can be a symbiotic process involving both the plant and microbial communities in the root zone. nih.gov

Influence of Environmental Factors on s-Triazine Degradation Kinetics (e.g., Soil pH, Organic Matter Content)

The degradation kinetics of s-triazines in the environment are significantly influenced by various environmental factors, including soil pH, organic matter content, temperature, and moisture content. mdpi.comunl.educaws.org.nzmdpi.comup.ac.za

Soil pH is a crucial factor affecting the degradation of most triazine herbicides. caws.org.nz Chemical hydrolysis, an important inactivation mechanism, is particularly significant under low soil pH conditions, with faster degradation occurring at lower pH values. caws.org.nzjournals.co.za Conversely, persistence of atrazine has been reported to increase with increasing soil pH. caws.org.nz

Soil organic matter content plays a dual role, influencing both adsorption and degradation. While high organic matter can lead to increased adsorption and potentially reduced bioavailability for microbial degradation in the short term, it also supports a larger and more active microbial community capable of degrading s-triazines. caws.org.nzmdpi.comup.ac.za

Temperature and soil moisture content also impact degradation rates. Generally, rates of herbicide loss increase with increases in temperature and soil water. caws.org.nzup.ac.za Degradation of atrazine has been reported to be faster in moist than in dry soils. caws.org.nz The active ingredients of triazines are chemically stable but degrade more rapidly in soil due to microbial activity, which is influenced by these environmental conditions. caws.org.nz

Data Table: Influence of Soil Properties on Atrazine Leaching

Based on research findings on atrazine leaching in different soils researchgate.nettandfonline.com:

Soil PropertyCorrelation with Atrazine Leaching DistanceNotes
Organic Matter ContentSignificantly correlated (Positive)Primary factor influencing mobility. tandfonline.com
Soil pHRelatively weak correlationInfluence is less pronounced than OM. tandfonline.com
Total Clay ContentRelatively weak correlationLess influential than OM. tandfonline.com

Data Table: Atrazine Half-Life in Different Soil Conditions

Based on research findings on atrazine persistence researchgate.net:

Soil TypeMoisture LevelAtrazine Concentration (µg/g)Half-life (days)
Sandy LoamMedium1034.6
Loamy SandMedium1026.5

Computational and Theoretical Investigations of S Triazine Chemistry

Quantum Mechanical Calculations for s-Triazine Molecular Structures (e.g., Density Functional Theory (DFT) Analysis)

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of s-triazine derivatives at an atomic level. Density Functional Theory (DFT) has emerged as a particularly powerful and widely used method for these investigations. researchgate.netresearchgate.net Researchers employ DFT, often using functionals like B3LYP, to perform geometry optimization, which predicts the most stable three-dimensional structure of a molecule. mdpi.comresearchgate.net These calculations have consistently shown that the s-triazine ring maintains a planar and rigid structure, which is advantageous for the stability of its derivatives. rsc.org

Beyond structural prediction, DFT is used to calculate a range of electronic and energetic properties. researchgate.net This includes determining heats of formation, which is crucial for designing high-energy density materials, and analyzing frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a key parameter that helps in understanding the molecule's chemical reactivity and stability. researchgate.net Furthermore, DFT calculations can predict vibrational frequencies, which can be correlated with experimental infrared and Raman spectra to confirm molecular structures. researchgate.netmdpi.com The method also allows for the calculation of properties like dipole moments, providing insight into the polarity of the molecules. mdpi.commdpi.com

Calculated PropertySignificance in s-Triazine ResearchCommon Computational MethodReference Example
Optimized Molecular GeometryPredicts the stable 3D structure and planarity of the triazine ring.DFT (e.g., B3LYP/6-31G(d,p))Confirmation of planar and rigid triazine core in various derivatives. mdpi.comrsc.org
Heats of Formation (HOF)Assesses the energetic content, crucial for high-energy materials design.DFT, G4MP2, G4Prediction of high HOF for -N3 substituted s-triazines. researchgate.netsuperfri.org
Frontier Molecular Orbitals (HOMO/LUMO)Determines electronic properties, reactivity, and charge transfer interactions.DFTAnalysis of substituent effects on the HOMO/LUMO energy gap. researchgate.netrsc.org
Vibrational FrequenciesCorrelates with experimental IR/Raman spectra to validate structures.DFTPrediction of characteristic frequencies for the parent ring. rsc.org
Dipole MomentIndicates the polarity and solubility characteristics of the molecule.DFTCalculation of polarity in new s-triazine derivatives. mdpi.commdpi.com

Molecular Modeling and Docking Studies of s-Triazine Compound Interactions with Target Proteins and DNA

In drug discovery, understanding how a molecule interacts with its biological target is paramount. Molecular modeling, and specifically molecular docking, are indispensable computational techniques for predicting and analyzing these interactions. fip.org S-triazine derivatives have been extensively studied as potential therapeutic agents, targeting a wide array of proteins and DNA. researchgate.netdigitellinc.comnih.gov

Molecular docking simulations predict the preferred orientation of a ligand (the s-triazine derivative) when bound to a receptor (a protein or DNA) to form a stable complex. fip.org These studies provide critical information on the binding affinity, often expressed as a docking score or binding energy (e.g., kcal/mol). researchgate.netnih.gov For instance, docking studies have been used to evaluate s-triazine derivatives as inhibitors of key cancer-related proteins like the Epidermal Growth Factor Receptor (EGFR) and PI3K/mTOR signaling pathway components. nih.govresearchgate.netresearchgate.net The simulations can reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the s-triazine compound and amino acid residues in the protein's active site. researchgate.netnih.gov

Similarly, the interaction of s-triazine derivatives with DNA has been explored computationally. nih.govrsc.org Docking studies can predict whether a compound binds to the major or minor groove of the DNA double helix and identify the specific interactions that stabilize this binding. nih.govrsc.org These computational predictions are often correlated with experimental findings and can guide the design of more potent and selective inhibitors. researchgate.net

s-Triazine Derivative ClassBiological TargetKey Computational FindingReference Example
Isatin-triazine hybridsDNA (AT-rich region)Docking score of -10.3 kcal/mol, indicating strong binding affinity via groove interactions. nih.govrsc.org nih.govrsc.org
Amino methoxy (B1213986) chalcone hybridsEGFRSimilar binding orientation to known inhibitors, suggesting potential for EGFR inhibition. fip.org fip.org
Quinazoline-triazine hybridsVEGFRHigh potency to bind the hydrophobic pocket in the ATP binding site. mdpi.com mdpi.com
Schiff base derivativesEstrogen Receptor Alpha (ERα)Docking results were consistent with in vitro anti-proliferative activity. nih.gov nih.gov
Triazole-tethered triazinesMMP-10 and MMP-13Compounds showed strong binding, with one surpassing the reference inhibitor against MMP-10 and MMP-13. nih.gov nih.gov

Prediction of Chemical Reactivity and Degradation Pathways via Computational Chemistry Methodologies

Computational chemistry provides powerful tools to predict the reactivity of s-triazine compounds and elucidate their potential degradation pathways. This is particularly important for assessing the environmental fate of s-triazine-based herbicides and for understanding the stability of energetic materials. researchgate.netresearchgate.net

By calculating bond dissociation energies (BDEs), researchers can identify the weakest bonds within a molecule and thus predict which parts are most likely to break first under thermal or chemical stress. researchgate.net For example, analysis of C-NO2, C-NH2, and C-N3 bonds in substituted s-triazines has been used to evaluate their thermal stability as potential energetic materials. researchgate.net

Furthermore, computational methods can map the entire reaction mechanism for degradation processes. This involves identifying transition states and calculating activation energies to determine the most favorable reaction pathways. Studies have shown that the degradation of s-triazine herbicides can proceed via protonated forms, leading to the cleavage of substituents from the triazine ring. researchgate.net The metabolism of these herbicides by microorganisms often involves enzyme-catalyzed hydrolytic reactions, which can also be modeled computationally to understand the step-by-step conversion to metabolites like cyanuric acid and, ultimately, ammonia (B1221849) and carbon dioxide. mdpi.comnih.gov

In Silico Approaches for Navigating Chemical Compound Space and Rational Molecular Design of s-Triazines

The number of possible chemical structures for s-triazine derivatives is vast. In silico approaches are essential for efficiently navigating this chemical space to identify and design new molecules with desired properties, a process known as rational molecular design. researchgate.netdigitellinc.com This is especially prevalent in the search for new anticancer agents. digitellinc.com

The design process often begins with a library of virtual compounds that are then screened against a biological target using techniques like molecular docking. researchgate.net This allows researchers to prioritize a smaller, more manageable number of promising candidates for synthesis and experimental testing. researchgate.net

A crucial component of modern rational design is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov In silico ADMET profiling helps to assess the drug-likeness and potential bioavailability of a compound early in the discovery process, reducing the likelihood of failure in later clinical stages. researchgate.net By combining docking studies, ADMET prediction, and quantitative structure-activity relationship (QSAR) models, scientists can fine-tune the molecular structure of s-triazines to optimize both their potency and their pharmacokinetic profiles. researchgate.netresearchgate.netnih.gov

Theoretical Frameworks for Understanding Structure-Property Relationships in s-Triazine Derivatives

A central goal of theoretical chemistry is to establish clear relationships between a molecule's structure and its observable properties. For s-triazine derivatives, this involves developing theoretical frameworks that can explain and predict how different substituents on the triazine ring influence everything from biological activity to physical characteristics. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are primary examples of such frameworks. usc.eduscialert.net These statistical models correlate variations in a compound's biological activity (QSAR) or physical properties (QSPR) with quantitative descriptors derived from its molecular structure. researchgate.net For instance, a QSAR study on triazine derivatives as dihydrofolate reductase (DHFR) inhibitors found that the electrotopological state, which describes the electronic environment of the molecule, plays a significant role in inhibitory activity. scialert.net

These models are built by calculating a wide range of molecular descriptors for a series of compounds and then using regression analysis to find the best correlation with experimental data. scialert.net The resulting contour maps from 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), can visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing intuitive guidance for designing more potent molecules. researchgate.net These studies have successfully linked structural features of s-triazines to their anticancer activity, herbicidal effects, and other key properties. researchgate.netmdpi.com

Advanced Research Methodologies in the Study of S Triazine Compounds

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis (e.g., FTIR, NMR, MS, UV-Vis Absorption Spectroscopy for DNA Binding)

Spectroscopic methods are indispensable tools in the characterization of s-triazine compounds, providing crucial information about their molecular structure and electronic properties. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), and Mass Spectrometry (MS) are routinely used to confirm the successful synthesis and determine the precise structure of s-triazine derivatives. rsc.orgresearchgate.netrsc.orgmdpi.com

FTIR spectroscopy helps identify the functional groups present in the molecule through characteristic absorption bands corresponding to specific bond vibrations. rsc.orgresearchgate.netrsc.orgmdpi.com NMR spectroscopy provides detailed information about the hydrogen and carbon frameworks, including the connectivity and environment of atoms within the s-triazine structure and its substituents. rsc.orgresearchgate.netrsc.orgmdpi.com Mass spectrometry, particularly coupled techniques like GC-MS, is used to determine the molecular weight and fragmentation pattern of the compounds, aiding in their identification and structural confirmation. mdpi.comnih.govoup.com

UV-Vis absorption spectroscopy is a powerful technique for investigating the interactions of s-triazine compounds with biological molecules, such as DNA. rsc.orgrsc.orgresearchgate.net Changes in the UV-Vis absorption spectra, such as shifts in wavelength (hyperchromic or hypochromic effects) and changes in intensity upon the addition of DNA, can indicate binding interactions and provide insights into the binding mode (e.g., intercalation or groove binding). rsc.orgrsc.orgresearchgate.net Studies have utilized UV-Vis spectroscopy to confirm strong DNA-binding interactions for certain s-triazine derivatives, with determined binding constants providing a quantitative measure of the affinity. researchgate.net

Advanced Chromatographic and Separation Techniques for Environmental and Biological Sample Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of s-triazine compounds in complex environmental and biological matrices. mdpi.comoup.comresearchgate.netnih.govmdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with sensitive detectors like Mass Spectrometry (MS), are widely employed. mdpi.comoup.comresearchgate.netnih.govmdpi.com

Reversed-phase HPLC (RP-HPLC) and normal-phase HPLC (NP-HPLC) are used depending on the polarity of the s-triazine derivatives. mdpi.com Coupling HPLC with detectors such as UV-Vis, Photodiode Array Detection (PDA), or tandem Mass Spectrometry (MS/MS) enhances sensitivity and selectivity for trace analysis. oup.commdpi.comchromatographyonline.com GC, particularly GC-MS and GC-MS/MS, is also a common technique for analyzing s-triazines, especially for more volatile derivatives. mdpi.comoup.comresearchgate.netmdpi.comchromatographyonline.com

Sample preparation techniques are crucial for isolating and concentrating s-triazines from complex matrices like water, soil, and biological fluids before chromatographic analysis. oup.comnih.govnih.govchromatographyonline.com Techniques such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and more advanced methods like Dispersive Liquid-Liquid Microextraction (DLLME) and Magnetic Solid-Phase Extraction (MSPE) are employed to minimize matrix interference and improve detection limits. oup.comnih.govchromatographyonline.com These methods aim for efficiency, speed, and reduced solvent consumption. nih.gov For instance, DLLME has been successfully applied for the determination of triazine herbicides in water and soil samples, achieving high enrichment factors and low detection limits. oup.com Magnetic solid-phase extraction is another approach gaining interest for its effectiveness in enriching trace analytes in complicated matrices. chromatographyonline.com

Chromatographic analysis can also provide data related to physicochemical properties, such as lipophilicity, which is important for understanding the environmental fate and biological activity of s-triazines. mdpi.com

Molecular Biology Techniques for Genetic and Enzymatic Characterization

Molecular biology techniques play a vital role in understanding the genetic basis of s-triazine degradation and the characterization of enzymes involved in their metabolism. Techniques such as gene sequencing, cloning, and heterologous expression are applied to study the genes responsible for breaking down s-triazine compounds, particularly in microorganisms. bio-rad.comscitechnol.com

Gene sequencing allows for the determination of the nucleotide sequence of genes involved in s-triazine catabolism, providing insights into the potential function of the encoded proteins. bio-rad.comscitechnol.com Cloning techniques enable the isolation and amplification of specific genes of interest. bio-rad.comscitechnol.comumich.edu This often involves inserting the gene into a suitable vector, such as a bacterial plasmid, and introducing it into a host organism, like Escherichia coli or Rhodococcus. bio-rad.comasm.orgnih.gov

Heterologous expression involves expressing a cloned gene in a host organism different from its original source. bio-rad.com This technique is used to produce larger quantities of the protein (enzyme) encoded by the gene, facilitating its purification and biochemical characterization. bio-rad.com For example, studies have reported the cloning and expression of genes responsible for the degradation of specific s-triazine compounds, such as hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), in Rhodococcus rhodochrous. asm.org Cloning and analysis of s-triazine catabolic genes from bacteria like Pseudomonas sp. have also been conducted to understand the enzymatic pathways involved in their degradation. nih.gov

In Vitro Cell Culture Models for Investigating Cellular Responses to s-Triazines

In vitro cell culture models are valuable tools for investigating the cellular effects and mechanisms of action of s-triazine compounds, particularly in the context of potential toxicity or therapeutic applications. nih.govbio-rad.comresearchgate.netmdpi.comgriffith.edu.au Both two-dimensional (2D) and three-dimensional (3D) cell culture systems are utilized. researchgate.netmdpi.com

Traditional 2D cell culture involves growing cells as a monolayer on a flat surface. mdpi.com While useful for initial screening and basic cellular studies, 2D models may not fully recapitulate the complex in vivo environment. researchgate.netmdpi.com

Advanced 3D cell culture models, such as spheroids, organoids, and bioprinted tissues, offer a more physiologically relevant environment by allowing cells to grow and interact in three dimensions. researchgate.netmdpi.com These models can better mimic the cellular architecture, cell-cell interactions, and microenvironment found in living tissues. researchgate.netmdpi.com They are increasingly used in drug testing and to study cellular responses to various compounds, including potential anticancer agents. nih.govresearchgate.netmdpi.comgriffith.edu.au

Studies have investigated the antiproliferative activity of s-triazine derivatives against various human tumor cell lines using in vitro assays. nih.gov These experiments can help identify compounds with potential therapeutic properties and provide insights into their effects on cell growth, viability, and processes like apoptosis (programmed cell death). nih.gov

Development of Sophisticated Analytical Methods for Detection and Quantification in Environmental Matrices

The widespread use of s-triazine compounds, particularly herbicides like atrazine (B1667683) and simazine (B1681756), necessitates the development of sensitive and reliable analytical methods for their detection and quantification in various environmental matrices, including water, soil, and food samples. oup.comresearchgate.netnih.govchromatographyonline.commdpi.com The goal is to monitor their presence, assess environmental contamination, and evaluate potential risks to human health and ecosystems. oup.comnih.govchromatographyonline.com

Sophisticated analytical methods often involve the combination of advanced separation techniques with highly sensitive detection methods. researchgate.netmdpi.comchromatographyonline.commdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), including tandem MS (MS/MS), are commonly used due to their ability to provide both separation and specific identification and quantification of s-triazines at low concentrations. oup.comresearchgate.netmdpi.comchromatographyonline.commdpi.com Capillary electrophoresis has also been explored for the analysis of triazine residues. oup.com

Method development focuses on achieving low detection limits, high accuracy, precision, and robustness while minimizing matrix effects. oup.comnih.govchromatographyonline.commdpi.com This involves optimizing sample preparation procedures, chromatographic conditions (e.g., mobile phase, stationary phase, flow rate), and detector parameters. oup.comchromatographyonline.commdpi.com For instance, methods using DLLME coupled with HPLC-DAD have demonstrated low detection limits for several triazine herbicides in water and soil. oup.com Similarly, GC-MS methods have been developed for the rapid and sensitive determination of triazine herbicides in environmental samples. mdpi.com The development of new magnetic solid-phase extraction methods coupled with chromatography is also advancing the ability to detect trace levels of triazine herbicides in complex samples. chromatographyonline.com

The continuous development and refinement of these analytical methods are crucial for effective environmental monitoring, risk assessment, and regulatory compliance related to s-triazine compounds. nih.govchromatographyonline.com

Future Research Trajectories and Interdisciplinary Perspectives

Identification of Emerging Research Frontiers in s-Triazine Chemistry and Biology

The versatility of the s-triazine ring, a six-membered heterocyclic compound with three nitrogen atoms, has propelled it to the forefront of various scientific disciplines. nih.gov Initially recognized for its herbicidal properties, the s-triazine scaffold is now a "privileged structure" in drug discovery and materials science. mdpi.comnih.gov Emerging research frontiers are moving significantly beyond traditional applications and are venturing into complex biological and material science domains.

A primary frontier lies in the development of novel therapeutics. The s-triazine core is a versatile scaffold for creating compounds with a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.govnih.gov Researchers are actively modifying the s-triazine structure to create derivatives with high selectivity for cancer cells and low cytotoxicity for normal cells. mdpi.com These efforts are focused on inhibiting specific enzymes and pathways implicated in tumorigenesis. mdpi.com

Another burgeoning area is the synthesis of s-triazine-based covalent organic polymers (COPs). These porous, nitrogen-rich materials are being investigated for their catalytic applications, offering potential for more efficient and selective chemical transformations. The unique structural features of these polymers make them promising candidates for use as catalysts or support materials in a variety of industrial processes.

Furthermore, the development of multifunctional s-triazine conjugates represents a significant leap forward. By integrating s-triazine scaffolds with other functional molecules, such as photosensitizers, researchers are creating hybrid compounds with tailored photophysical and biological properties. These conjugates have potential applications in biomedical imaging and photodynamic therapy, opening new avenues for diagnostics and treatment.

Integration of Omics Approaches and Bioinformatics Tools in s-Triazine Research

The advent of high-throughput "omics" technologies—genomics, proteomics, and metabolomics—coupled with sophisticated bioinformatics tools, is revolutionizing the study of s-triazines. These approaches provide a systems-level understanding of the interactions between s-triazine compounds and biological systems.

One key application is in elucidating the mechanisms of action and potential toxicological pathways of s-triazine herbicides. For instance, a recent study employed bioinformatics and network pharmacology to investigate the potential molecular mechanisms of Alzheimer's disease induced by combined exposure to triazine herbicides. tandfonline.com By analyzing gene expression data and constructing protein-protein interaction networks, the researchers identified key signaling pathways, such as cell cycling and cellular senescence, that may be affected. tandfonline.com Such studies underscore the power of bioinformatics in identifying potential off-target effects and understanding the broader biological impact of these compounds.

Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations are other critical bioinformatics tools in s-triazine research. nih.gov QSAR models correlate the chemical structure of s-triazine derivatives with their biological activity, enabling the prediction of the efficacy and potential toxicity of novel compounds. nih.gov Molecular docking allows for the visualization and prediction of how s-triazine derivatives bind to specific biological targets, such as enzymes or receptors. tandfonline.com This information is invaluable for the rational design of new drugs and for understanding the molecular basis of their activity.

The integration of multi-omics data is a particularly promising frontier. By combining data from genomics, proteomics, and metabolomics, researchers can construct comprehensive models of how s-triazine compounds perturb biological networks. This integrated approach can help in identifying novel biomarkers of exposure and effect, and in developing a more holistic understanding of the role of s-triazines in health and disease.

Advancements in Targeted s-Triazine Derivatization for Modulating Specific Biological Pathways

The chemical tractability of the s-triazine core allows for precise modifications, enabling the development of derivatives that can selectively target and modulate specific biological pathways. This has been a particularly fruitful area of research in the context of cancer therapy.

Researchers have successfully synthesized s-triazine derivatives that act as potent inhibitors of key signaling molecules involved in cancer progression. For example, derivatives have been designed to target:

Epidermal Growth Factor Receptor (EGFR): A key player in the pathogenesis of several cancers, including lung and colorectal cancer. mdpi.com

Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR): Components of a critical signaling pathway that regulates cell growth, proliferation, and survival. mdpi.com

Dihydrofolate Reductase (DHFR): An enzyme involved in the synthesis of nucleic acids, the building blocks of DNA. rsc.org

A significant advancement in the synthesis of these targeted derivatives is the application of "orthogonal chemoselectivity." nih.govresearchgate.net This sophisticated chemical strategy allows for the sequential and controlled introduction of different functional groups onto the s-triazine ring, enabling the creation of complex and highly specific molecules. nih.gov

The following table provides examples of s-triazine derivatives and their targeted biological pathways:

s-Triazine Derivative ClassBiological Target/PathwayTherapeutic AreaReference
Phenylamino-s-triazinesEGFR, PI3K/mTORAnticancer rsc.org
Pyrazolyl-s-triazinesAntiproliferative activityAnticancer mdpi.com
s-Triazine-hydrazonesAntiproliferative activityAnticancer mdpi.com
Dimorpholino-s-triazinesPI3KAnticancer mdpi.com

Addressing Challenges and Exploring Opportunities in Understanding Complex s-Triazine Environmental Dynamics

The widespread historical use of s-triazine herbicides has led to their persistence in the environment, posing challenges for ecosystem health. nih.gov Understanding the complex environmental dynamics of these compounds is crucial for developing effective remediation strategies.

A key challenge is the variability in the environmental half-life of s-triazines, which can range from weeks to months depending on soil type, pH, and microbial activity. nih.govnih.gov This variability makes it difficult to predict their long-term fate and potential for groundwater contamination.

However, significant opportunities lie in the field of bioremediation. Researchers have identified various microbial species that can degrade s-triazines, using them as a source of nitrogen and carbon. anu.edu.auresearchgate.net The catabolic pathways for s-triazine degradation are well-studied, with the atz and trz gene families encoding the enzymes responsible for breaking down the triazine ring. nih.govnih.gov

The table below summarizes key microbial genera and the s-triazine compounds they are known to degrade:

Microbial Genuss-Triazine Compound DegradedKey Degradation Pathway/EnzymesReference
PseudomonasAtrazine (B1667683)atzABCDEF pathway nih.govanu.edu.au
ArthrobacterAtrazine, Simazine (B1681756)Hydrolytic dechlorination nih.gov
NocardioidesAtrazine and other s-triazinesNovel s-triazine hydrolase asm.org
RhodococcusAtrazinetrzA asm.org

Future research in this area will likely focus on optimizing bioremediation strategies, potentially through the genetic engineering of microorganisms to enhance their degradative capabilities. Furthermore, developing more accurate models to predict the transport and fate of s-triazines in different environmental compartments is a critical need. nih.gov

Fostering Interdisciplinary Collaborations across Biochemistry, Molecular Biology, Environmental Science, and Computational Chemistry for s-Triazine Research

The multifaceted nature of s-triazine research necessitates a highly interdisciplinary approach. Addressing the complex questions surrounding these compounds requires the integration of expertise from diverse scientific fields.

Biochemistry and Molecular Biology: are essential for elucidating the mechanisms of action of s-triazine derivatives, identifying their biological targets, and understanding their metabolic pathways. anu.edu.au

Environmental Science: provides the framework for assessing the environmental fate and impact of s-triazines, developing remediation strategies, and informing regulatory policies. nih.govnih.gov

Computational Chemistry: plays a crucial role in the rational design of new s-triazine derivatives with desired properties, predicting their biological activity and toxicity, and modeling their environmental behavior. rsc.org

Fostering collaborations between these disciplines is paramount for accelerating progress in s-triazine research. For example, the development of new, environmentally benign s-triazine-based compounds requires a close partnership between computational chemists who can design the molecules, synthetic chemists who can create them, biochemists who can test their efficacy and mechanism of action, and environmental scientists who can assess their environmental impact.

Initiatives such as the Multidisciplinary International Research Training (MIRT) program, which encourages students to engage in biomedical and behavioral research in an international context, can serve as a model for fostering the kind of interdisciplinary collaboration needed to advance s-triazine research. harvard.edu By bringing together researchers with different backgrounds and perspectives, such programs can stimulate innovation and lead to a more comprehensive understanding of this important class of chemical compounds.

Q & A

Basic Research Questions

Q. How can researchers systematically identify valid criticism ("lambasting") in peer-reviewed literature to refine experimental design?

  • Method : Conduct a structured literature review using tools like PRISMA guidelines to map critiques. Prioritize studies highlighting methodological flaws (e.g., small sample sizes, confounding variables) and use citation-tracking tools (e.g., Web of Science) to identify rebuttals or replications. Meta-analyses can quantify the impact of criticized variables .

Q. What frameworks ensure objective evaluation of peer critiques (lambasting) during manuscript revision?

  • Method : Adopt a dual-response strategy:

  • Technical rebuttal: Address methodological concerns (e.g., statistical power, control groups) using supplementary data or simulations.
  • Conceptual rebuttal: Reconcile theoretical disagreements by citing foundational studies or proposing follow-up experiments .

Advanced Research Questions

Q. What statistical approaches resolve data contradictions when prior studies are lambasted for flawed methodologies?

  • Method : Apply Bayesian meta-analysis to model prior criticism as bias parameters. For example:

  • Assign lower weights to studies criticized for poor randomization.
  • Use sensitivity analyses to test robustness of conclusions under different bias assumptions .
    • Example table:
Study IDCriticism TypeBayesian Weight Adjustment
S1Selection bias0.6 (moderate penalty)
S2Measurement error0.4 (high penalty)

Q. How can experimental designs preemptively address potential lambasting in high-impact journals?

  • Method : Implement factorial designs with built-in robustness checks:

  • Include negative/positive controls to validate assay specificity.
  • Pre-register hypotheses and analysis plans to mitigate accusations of p-hacking .
    • Example workflow:
     Hypothesis → Pre-registration → Blinded Data Collection → Multi-lab Validation → Peer Review  

Q. What strategies reconcile contradictory findings in fields where dominant theories are lambasted as outdated?

  • Method : Use abductive reasoning to generate novel hypotheses from conflicting

  • Map contradictions onto a matrix of variables (e.g., biological models, environmental conditions).
  • Identify "bridging" mechanisms (e.g., epigenetic factors in conflicting genetic studies) .

Data Management and Reproducibility

Q. How should researchers document critiques (lambasting) of their data repositories for reproducibility audits?

  • Method : Annotate datasets with a criticism log , including:

  • Timestamped peer reviews.
  • Version-controlled responses (e.g., GitHub Issues).
  • Links to updated protocols or raw data patches .

Q. What ethical guidelines govern the use of lambasted data in meta-research?

  • Method : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Disclose known criticisms in metadata.
  • Provide computational notebooks to replicate re-analyses of contested data .

Handling Peer Review Lambasting

Q. How can natural language processing (NLP) detect overly harsh or unconstructive critiques in peer reviews?

  • Method : Train NLP models on annotated review corpora to flag ad hominem language or non-specific critiques (e.g., "poorly designed" without technical details). Use sentiment analysis to distinguish rigor from bias .

Q. What conflict-resolution frameworks mediate lambasting in interdisciplinary collaborations?

  • Method : Adopt consensus workshops with moderated debates:

  • Predefine evaluation criteria (e.g., mechanistic plausibility, predictive accuracy).
  • Use Delphi methods to iteratively align stakeholder priorities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.